Ethyl-4-Amino-1-Benzyl-5-Oxo-2,5-Dihydro-1H-Pyrrol-3-carboxylat

Übersicht

Beschreibung

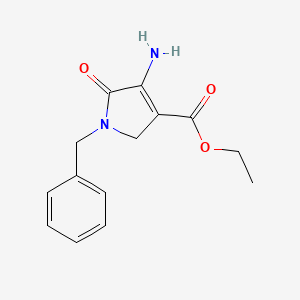

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with various functional groups

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features:

- A pyrrole ring, which is known for its role in various biological activities.

- An ethyl ester group that may enhance solubility and bioavailability.

- An amino group that can participate in hydrogen bonding and influence pharmacodynamics.

Anticancer Activity

Research indicates that ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines. The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, with apoptosis markers indicating the mechanism of action involved mitochondrial pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against Gram-positive bacteria, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy reported that ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate showed inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer and infection. It may act as a competitive inhibitor for specific enzymes involved in metabolic processes.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against Staphylococcus aureus | Antimicrobial Agents and Chemotherapy |

| Enzyme Inhibition | Inhibits target enzyme activity | Journal of Enzyme Inhibition |

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to have diverse biological activities and therapeutic possibilities .

Action Environment

The ester bond of the compound can be susceptible to hydrolysis under acidic or basic conditions, yielding 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid and ethanol. This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH.

Biochemische Analyse

Biochemical Properties

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The amino group in the compound can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting or activating enzymatic activity. Additionally, the benzyl group can engage in hydrophobic interactions with protein pockets, influencing the binding affinity and specificity of the compound. Studies have shown that ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, affecting the metabolism of other substrates .

Cellular Effects

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has been observed to influence various cellular processes. It can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and cellular metabolism. Additionally, ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has demonstrated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of proteases by forming stable complexes with the enzyme’s active site. This inhibition can lead to the accumulation of substrates and disruption of normal cellular processes. Additionally, ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can lead to immediate changes in cell signaling and metabolism, while long-term exposure may result in more pronounced effects on gene expression and cellular homeostasis .

Dosage Effects in Animal Models

The effects of ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and metabolism. At lower doses, ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, the compound can induce cytotoxicity and adverse effects, such as liver and kidney damage .

Metabolic Pathways

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. Additionally, ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier transporters. Once inside the cell, ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow and tissue permeability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives with additional oxygen-containing functional groups, while reduction may produce ethyl 4-amino-1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

- Ethyl 2-amino-1-benzamido-4-oxo-5-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 53720-95-9) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₄H₁₆N₂O₃

- Molecular Weight : 260.29 g/mol

- Structure : The compound contains a pyrrole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Specific synthetic routes and methods can be found in literature focusing on pyrrole derivatives.

Anticancer Properties

Recent studies have highlighted the potential of pyrrole derivatives, including ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, as anticancer agents. The biological activity is primarily attributed to their ability to interact with various targets involved in cancer progression:

- Inhibition of Tyrosine Kinases : Similar compounds have shown promise in inhibiting tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer cell growth and proliferation .

- Cell Line Studies : Research indicates that certain pyrrole derivatives can inhibit the growth of various cancer cell lines. For instance, modifications to the side groups of similar compounds have been shown to enhance their antiproliferative activity against colon cancer cell lines .

The proposed mechanisms through which ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exerts its biological effects include:

- Interaction with ATP-Binding Domains : The compound may form stable complexes with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to disrupted signaling pathways essential for tumor growth .

Case Studies and Research Findings

A summary of key studies exploring the biological activity of related compounds is presented below:

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Dubinina et al., 2007 | 4-Amino-3-chloro-1H-pyrrole derivatives | Antiproliferative | Inhibited colon cancer cell lines (GI50 ~ 1.0–1.6 × 10⁻⁸ M) |

| Kuznietsova et al., 2013 | Similar pyrrole derivatives | Antitumor | Reduced colonic tumor growth in rat models |

| Garmanchuk et al., 2016 | Pyrrole-based compounds | Antioxidant properties | Demonstrated low toxicity alongside anticancer activity |

Eigenschaften

IUPAC Name |

ethyl 4-amino-1-benzyl-5-oxo-2H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-19-14(18)11-9-16(13(17)12(11)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGUZVBNBVXTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290155 | |

| Record name | Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53720-95-9 | |

| Record name | 53720-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.